(R)-1-(3,5-Dimethylphenyl)ethanamine hydrochloride
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Overview
Description
®-1-(3,5-Dimethylphenyl)ethanamine hydrochloride is a chiral amine compound with significant applications in various fields of chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3,5-Dimethylphenyl)ethanamine hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 3,5-dimethylacetophenone using chiral catalysts to obtain the desired enantiomer. The reaction conditions often include the use of hydrogen gas and a chiral catalyst such as a rhodium or ruthenium complex.
Industrial Production Methods
In industrial settings, the production of ®-1-(3,5-Dimethylphenyl)ethanamine hydrochloride may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and enantiomeric purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
®-1-(3,5-Dimethylphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or nitrile derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the amine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include imines, nitriles, alcohols, alkanes, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-1-(3,5-Dimethylphenyl)ethanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and chiral catalysts.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for bioactive molecules.
Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-1-(3,5-Dimethylphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(3,5-Dimethylphenyl)ethanamine hydrochloride
- 1-(3,5-Dimethylphenyl)ethanamine
- 3,5-Dimethylphenethylamine
Uniqueness
®-1-(3,5-Dimethylphenyl)ethanamine hydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial for its activity in various applications. The ®-enantiomer may exhibit different biological activity compared to the (S)-enantiomer, making it particularly valuable in the development of enantioselective pharmaceuticals and catalysts.
Properties
IUPAC Name |
(1R)-1-(3,5-dimethylphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-7-4-8(2)6-10(5-7)9(3)11;/h4-6,9H,11H2,1-3H3;1H/t9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEGBBANAQZPQT-SBSPUUFOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)N)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)[C@@H](C)N)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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